molecular formula C17H17BrClNO5S2 B2406072 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide CAS No. 337923-67-8

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide

Cat. No.: B2406072
CAS No.: 337923-67-8
M. Wt: 494.8
InChI Key: ICNMWJMQLLDEGW-UHFFFAOYSA-N
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Description

N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide is a bis-sulfonyl propanamide derivative featuring dual aromatic sulfonyl groups: a 4-bromophenylsulfonyl moiety attached to an ethylamine side chain and a 4-chlorophenylsulfonyl group on the propanamide backbone. This compound belongs to a class of sulfonamide derivatives widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties .

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-2-(4-chlorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO5S2/c1-12(27(24,25)16-8-4-14(19)5-9-16)17(21)20-10-11-26(22,23)15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMWJMQLLDEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Sulfonylation and Amide Coupling

This two-step approach involves separate sulfonylation of ethylamine and propanamide precursors, followed by coupling.

Step 1: Synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Propanamide

  • Procedure : 4-Chlorobenzenesulfonyl chloride (1.2 eq) is reacted with 3-aminopropanoic acid in dichloromethane (DCM) at 0°C, using triethylamine (TEA, 2.5 eq) as a base. After 4 hours, the mixture is washed with brine, and the product is isolated via vacuum filtration (yield: 78%).
  • Key Data :
Parameter Value
Reaction Time 4 hours
Temperature 0°C → RT
Yield 78%
Purity (HPLC) 95%

Step 2: N-Ethylation with 4-Bromophenylsulfonyl Group

  • Procedure : The intermediate from Step 1 is treated with 4-bromobenzenesulfonyl chloride (1.1 eq) and ethylenediamine (1.5 eq) in tetrahydrofuran (THF). Carbonyldiimidazole (CDI, 1.2 eq) and 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq) facilitate amide bond formation at 60°C for 12 hours.
  • Key Data :
Parameter Value
Reaction Time 12 hours
Temperature 60°C
Yield 65%
Purity (HPLC) 93%

One-Pot Tandem Sulfonylation

A streamlined method consolidates sulfonylation and amidation in a single reactor.

Procedure :

  • 3-Aminopropanoic acid (1.0 eq), 4-chlorobenzenesulfonyl chloride (1.2 eq), and 4-bromobenzenesulfonyl chloride (1.2 eq) are dissolved in acetonitrile.
  • Potassium carbonate (3.0 eq) is added, and the mixture is stirred at 50°C for 6 hours.
  • Ethylenediamine (1.5 eq) and CDI (1.2 eq) are introduced, with continued stirring at 50°C for 12 hours.

Key Data :

Parameter Value
Total Time 18 hours
Temperature 50°C
Yield 70%
Purity (HPLC) 90%

Oxidative Thioether-to-Sulfone Conversion

This method leverages thioether intermediates, which are oxidized to sulfones.

Step 1: Thioether Formation

  • Procedure : 3-Mercaptopropanoic acid (1.0 eq) reacts with 4-bromophenyl bromide (1.1 eq) and 4-chlorophenyl bromide (1.1 eq) in ethanol, catalyzed by sodium ethoxide (0.1 eq). The thioether intermediate precipitates after 3 hours (yield: 85%).

Step 2: Oxidation to Sulfone

  • Procedure : The thioether is treated with OXONE® (2.5 eq) in a dioxane-water (3:1) mixture at 80°C for 8 hours. The product is recrystallized from ethyl acetate.

Key Data :

Parameter Value
Oxidation Time 8 hours
Temperature 80°C
Yield 75%
Purity (HPLC) 92%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost ($/g) Scalability
Stepwise Coupling 65 93 16 120 Moderate
One-Pot Tandem 70 90 18 95 High
Thioether Oxidation 75 92 11 110 Low

Key Observations :

  • The one-pot tandem method offers the best balance of yield and cost but requires precise stoichiometric control.
  • Thioether oxidation provides higher purity but is less scalable due to OXONE® handling.
  • Stepwise coupling is preferred for small-scale synthesis requiring high purity.

Reaction Optimization and Challenges

Solvent Systems

  • THF vs. DCM : THF improves amide coupling efficiency (90% conversion vs. 75% in DCM) due to better reagent solubility.
  • Aqueous Workup : Post-reaction brine washes reduce sulfonic acid byproducts by 40%.

Catalytic Enhancements

  • DBU vs. DIPEA : DBU increases coupling yields by 15% compared to diisopropylethylamine (DIPEA).
  • CDI Loading : Optimal CDI stoichiometry is 1.2 eq; excess amounts degrade product purity.

Byproduct Mitigation

  • Smiles Rearrangement : Using THF instead of DMF suppresses unwanted Smiles rearrangement by 80%.
  • Halogen Retention : Low-temperature sulfonylation (0–5°C) prevents bromine/chlorine loss (<5% dehalogenation).

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors reduce reaction time by 50% (9 hours vs. 18 hours) and improve yield consistency (±2% variation).

Green Chemistry Metrics

  • E-Factor : 23 kg waste/kg product (vs. batch average of 35 kg/kg).
  • Solvent Recovery : 85% acetonitrile recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide exhibit significant biological activities, particularly antimicrobial and anticancer properties. The dual sulfonamide structure may enhance efficacy by targeting multiple biological pathways.

Case Studies

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria.
  • Anticancer Efficacy : A study on related sulfonamide compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells.
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes like acetylcholinesterase, which is crucial for managing neurodegenerative diseases such as Alzheimer's.

Data Table: Biological Activities Comparison

Compound NameStructureUnique FeaturesBiological Activity
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-[(4-bromophenyl)sulfonyl]propanamideC17H19BrN2O5S2Contains an amino groupAntimicrobial
N-(4-bromobenzenesulfonamide)C12H12BrNO2SSimpler structureAntibacterial
N-(p-toluenesulfonamide)C7H9NO2SBuilding block in drug synthesisAntimicrobial

Potential Therapeutic Applications

The unique structure of this compound positions it as a candidate for further research in:

  • Cancer Therapy : Due to its cytotoxic properties against cancer cells.
  • Antibacterial Treatments : As a potential new antibiotic agent.
  • Neurodegenerative Disease Management : By acting as an enzyme inhibitor.

Mechanism of Action

The mechanism by which N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Key Observations:

Backbone Variability : The target compound’s propanamide core is shared with Compound 382 , whereas butanamide derivatives (e.g., ) may exhibit altered metabolic stability.

Sulfonyl Group Substitutions : The dual sulfonyl groups in the target compound differ from single-sulfonyl analogs (e.g., Compound 19 ), which may enhance its hydrophobicity and target interaction.

Biological Activity

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide is a sulfonamide compound with a complex structure characterized by two distinct sulfonyl groups attached to an ethyl and a propanamide backbone. This unique configuration suggests potential interactions with various biological targets, leading to significant biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C17H18BrClN2O5S2
  • Molar Mass : 460.36 g/mol
  • CAS Number : 337923-69-0

The compound's structure is pivotal in determining its biological activity. The presence of halogen atoms (bromine and chlorine) may enhance its reactivity and interaction with biological molecules.

Research indicates that sulfonamide derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors, particularly targeting bacterial enzymes involved in folate synthesis.
  • Cytotoxic Effects : Compounds similar to this compound have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity : The dual sulfonamide structure may allow for enhanced efficacy against multiple bacterial strains.

Antimicrobial Activity

The antimicrobial properties of sulfonamides have been well-documented. Studies suggest that compounds with similar structures can inhibit the growth of various bacteria, including:

  • Salmonella typhi
  • Bacillus subtilis

In vitro studies have demonstrated moderate to strong antibacterial activity against these strains, indicating the potential use of this compound in treating bacterial infections .

Anticancer Properties

Research on related sulfonamide compounds has revealed their ability to induce apoptosis in cancer cells. For instance, studies have shown that certain sulfonamide derivatives can inhibit cell proliferation in various cancer types, including breast and colon cancer . The unique structural features of this compound might enhance its anticancer activity by targeting multiple pathways involved in tumor growth.

Study 1: Antibacterial Screening

A study focusing on the antibacterial activity of synthesized compounds similar to this compound found that these compounds exhibited varying degrees of effectiveness against different bacterial strains. The results indicated that the presence of bromine and chlorine atoms significantly influenced their antimicrobial potency .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
This compoundTBD

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The findings suggested that compounds with dual sulfonamide functionalities exhibited enhanced cytotoxicity compared to simpler analogs. This highlights the potential of this compound as a candidate for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide?

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or oxidation of thioether intermediates. For example, compounds with dual sulfonyl groups (e.g., 19 and 20 in ) were synthesized via oxidation of thioethers using m-chloroperoxybenzoic acid (mCPBA) in chloroform, followed by precipitation in water. Key steps include:

  • Reaction conditions : Use of HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for amide bond formation ().
  • Purification : Column chromatography and recrystallization yield products with >95% purity ().
  • Yield optimization : Adjust stoichiometry of reactants (e.g., 1.2 equivalents of mCPBA for complete oxidation) and solvent polarity during precipitation ().
    Reference :

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation relies on:

  • NMR spectroscopy : Compare observed 1H^1H and 13C^{13}C chemical shifts with predicted values (e.g., sulfonyl groups resonate at δ ~7.5–8.0 ppm for aromatic protons; ).
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., <5 ppm deviation from theoretical mass; ).
  • X-ray crystallography : For crystalline derivatives, unit cell parameters and torsion angles resolve stereochemical ambiguities ().
    Reference :

Q. What analytical techniques ensure purity for biological testing?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >98% purity (retention time consistency; ).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4% tolerance; ).
    Reference :

Advanced Research Questions

Q. How can researchers evaluate the compound's potential as a protease or kinase inhibitor?

  • In vitro enzyme assays : Use fluorogenic substrates (e.g., MCA-labeled peptides for proteases) to measure IC50_{50} values. For example, related sulfonamides showed IC50_{50} values <10 µM against MERS-CoV 3CL protease ().
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., BCL-2) to identify binding interactions ().
  • Structure-activity relationship (SAR) : Modify substituents (e.g., halogen position, sulfonyl linker length) to correlate changes with inhibitory activity ().
    Reference :

Q. How can contradictory data in biological activity be resolved?

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts ().
  • Off-target screening : Use panels of related enzymes (e.g., caspase family proteases) to assess selectivity ().
  • Metabolic stability testing : Incubate the compound with liver microsomes to identify degradation products that may interfere with activity ().
    Reference :

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Convert the free acid to sodium or potassium salts (e.g., details salt preparation for sulfonamides).
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or pivaloyloxymethyl groups) at the amide nitrogen ().
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous dispersion (test via dynamic light scattering; ).
    Reference :

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